1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C14H20N2O/c1-4-17-10-9-16-13-8-6-5-7-12(13)15-14(16)11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
COCQLVNIIKFRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Intermediate Synthesis
Step 2: Piperidinyl Coupling
-
Coupling: The intermediate is reacted with 1-piperidinyl ethyl bromide in methanol at 50°C for 6 hours.
-
Crystallization: The product is crystallized from a methanol/n-heptane mixture (1:4 v/v) at -5°C, yielding 85% crystalline form-2.
Critical Parameters:
-
Solvent Ratio: Methanol:n-heptane >1:3 ensures high polymorphic purity.
-
Seeding: Adding 0.1% w/w crystalline form-2 seeds reduces nucleation time by 40%.
Cyclization and Oxadiazole Formation
Alternative routes leverage cyclization to form fused rings. For instance, reacting methyl 2-ethoxy-1-((2'-((hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate with ethyl chloroformate in THF at 0°C produces a 5-oxo-4,5-dihydro-1,2,4-oxadiazole intermediate. This intermediate undergoes acid-catalyzed cyclization in dimethyl sulfoxide (DMSO) at 25°C for 3 hours, yielding the target compound with 96% HPLC purity.
Optimization Insights:
-
Catalyst: Triethylamine (1 equivalent) minimizes side reactions during cyclization.
-
Temperature Control: Exothermic reactions require cooling to maintain yields >90%.
Crystallization and Polymorph Control
Final product quality hinges on crystallization conditions. Patent data reveal two stable polymorphs:
| Polymorph | PXRD Peaks (2θ ±0.2°) | Solvent System | Yield |
|---|---|---|---|
| Form-2 | 2.8, 5.7, 9.1 | DCM/methanol (1:1) | 88% |
| Form-M | 3.4, 6.9, 11.3 | Ethyl acetate/water | 76% |
Form-2 Synthesis:
-
Anti-Solvent Addition: Methyl tert-butyl ether (MTBE) is added to a DCM/methanol solution at 0–5°C, inducing crystallization.
-
Particle Size: D(0.1) = 0.76 μm, D(0.5) = 5.41 μm, D(0.9) = 50.40 μm.
Industrial-Scale Process Design
Large-scale production (20 kg batches) employs agitated thin-film drying (ATFD) for solvent removal, reducing processing time by 30% compared to rotary evaporation. Key steps include:
-
Distillation: Dichloromethane is removed under reduced pressure (200 mbar) at 35°C.
-
Slurrying: The residue is slurried in cyclohexane at -20°C for 40 minutes to enhance crystal habit.
Economic Metrics:
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry
1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable intermediate in organic synthesis.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Benzimidazole derivatives with oxygen-containing functional groups |
| Reduction | Sodium borohydride | Reduced benzimidazole derivatives |
| Substitution | Alkyl halides + Base | Substituted benzimidazole derivatives |
Biology
Research indicates potential biological activities , particularly antimicrobial and antifungal properties. Studies have demonstrated that compounds within the benzimidazole class can inhibit the growth of various pathogens, making them candidates for further development in medicinal chemistry.
Medicine
The compound is being investigated for its potential in drug development , particularly against parasitic infections. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors, which could lead to significant therapeutic applications.
Industry
In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that enhance performance characteristics in various applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
Research involving the compound's derivatives explored their effectiveness against parasitic infections like malaria. The findings showed promising results in inhibiting parasite growth, paving the way for new treatments.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane with structurally related benzimidazole derivatives:
Key Observations :
- Substituent Effects : The ethoxy group in the target compound enhances solubility in organic solvents compared to hydroxyl or mercapto substituents in analogs like 1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane . The methylethyl group may sterically hinder coordination in catalytic applications, unlike smaller substituents (e.g., methoxy) in titanium/zirconium complexes .
- Pharmacological Potential: Unlike the antimicrobial 1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane , the target compound’s methylethyl group could modulate bioactivity by altering membrane permeability or target binding.
Physicochemical Properties
- Spectroscopic Data : The IR spectrum of 1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane shows characteristic N–H (3304 cm⁻¹), C–N (1267–1343 cm⁻¹), and C–S (627–675 cm⁻¹) stretches . The target compound’s ethoxy group would likely exhibit C–O–C stretches near 1100 cm⁻¹.
- Crystallography: Analogs like 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol form stable crystals with intramolecular hydrogen bonds (R因子 = 0.064) , suggesting the target compound may also crystallize efficiently.
Biological Activity
1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an ethoxy group attached to a benzimidazole moiety, which is known for its diverse biological activities. The presence of the methylethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis (Mtb). In particular:
- IC50 Values : Various benzimidazole derivatives exhibit IC50 values ranging from 2.03 μM to 15.22 μM against Mtb H37Ra, indicating strong inhibitory effects on bacterial growth .
- Selectivity : These compounds displayed selective inhibition towards Mtb without significant toxicity towards human lung fibroblast cells (MRC-5), suggesting a favorable safety profile for further development .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit pantothenate synthetase, an enzyme crucial for Mtb survival and pathogenicity. This inhibition disrupts essential metabolic pathways in the bacteria .
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to target enzymes, stabilizing the protein-ligand complex and inhibiting enzymatic functions critical for bacterial growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives, including this compound:
- Antitubercular Activity : A study reported that a series of benzimidazole derivatives showed promising antitubercular activity with minimal cytotoxicity. The most active compound exhibited an IC90 of 7.05 μM against Mtb H37Ra .
- Toxicology Assessments : In vitro assays demonstrated that these compounds did not exhibit acute toxicity at concentrations exceeding 128 μM in human cell lines, supporting their potential as safe therapeutic agents .
- Comparative Efficacy : When tested against non-tuberculous mycobacteria (NTM), most derivatives showed reduced potency, highlighting their specificity towards Mtb and minimizing off-target effects .
Data Table: Biological Activity Summary
| Compound Name | Target Pathogen | IC50 (μM) | IC90 (μM) | Toxicity (MRC-5) |
|---|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | 7.05 | >128 |
| IT06 | Mycobacterium tuberculosis | 2.03 | 15.22 | >128 |
| IT13 | Fast-growing NTM | >100 | Not determined | >128 |
Q & A
Basic: What are the standard synthetic routes for 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane, and how are intermediates validated?
Answer:
The synthesis typically involves a multi-step process starting with benzimidazole derivatives. For example, 1-(1H-benzimidazol-2-yl)ethanone can be synthesized by refluxing 1H-benzimidazole with acetyl chloride for 2 hours, followed by recrystallization in methanol . Subsequent alkylation with ethoxy-containing reagents under controlled conditions (e.g., Na₂S₂O₅ in DMF) introduces the ethoxy group . Validation of intermediates is performed via thin-layer chromatography (TLC) for reaction completion and spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity .
Basic: How is the molecular structure of this compound confirmed in crystallographic studies?
Answer:
Single-crystal X-ray diffraction is the gold standard. For example, related benzimidazole derivatives exhibit mean C–C bond lengths of 1.39–1.42 Å and torsion angles of 0.1–1.1° in the ethoxy chain, with R-factors < 0.064 . Data-to-parameter ratios (~18.4) and low wR values (<0.157) ensure reliability. Computational tools like SHELX refine the structure, resolving ambiguities in electron density maps .
Advanced: What experimental strategies optimize reaction yields for ethoxy-functionalized benzimidazoles?
Answer:
Key variables include solvent polarity (DMF > methanol), temperature (60–80°C for alkylation), and catalyst choice (e.g., KI for nucleophilic substitution) . For example, substituting chloromethane with iodomethane in alkylation steps increases electrophilicity, improving yields by ~15% . Kinetic studies using HPLC can identify rate-limiting steps, such as imidazole ring closure, which may require prolonged reflux (4–6 hours) .
Advanced: How can researchers resolve contradictions in solubility data for this compound?
Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from polymorphic forms or residual solvents. For instance, recrystallization from methanol vs. ethanol produces differing crystal habits, affecting solubility profiles . Differential scanning calorimetry (DSC) and powder XRD can identify polymorphs, while Karl Fischer titration quantifies residual water/solvents .
Basic: What safety protocols are critical when handling ethoxy-benzimidazole derivatives?
Answer:
Key measures include:
- Use of fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .
- Immediate neutralization of acidic/basic waste (e.g., acetic acid residues from synthesis) to prevent exothermic reactions .
- Storage in inert atmospheres (argon) to prevent oxidation of the ethoxy group .
Advanced: How does the compound’s electronic structure influence its anti-inflammatory activity?
Answer:
The ethoxy group enhances electron donation to the benzimidazole core, increasing binding affinity to cyclooxygenase-2 (COX-2). In vitro assays (e.g., ELISA for prostaglandin E₂ inhibition) show IC₅₀ values < 10 μM when the ethoxy chain adopts a gauche conformation, as confirmed by DFT calculations . Structure-activity relationship (SAR) studies further reveal that methyl substitution on the benzimidazole ring reduces steric hindrance at the active site .
Advanced: What challenges arise in analyzing byproducts during synthesis?
Answer:
Common byproducts include over-alkylated derivatives (e.g., diethoxy analogs) and oxidized imidazole rings. High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) distinguish these species. For example, a byproduct with m/z 434.4 (M+H⁺) corresponds to dimerization via ether linkages, requiring stricter temperature control .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H NMR : Ethoxy protons appear as a triplet at δ 1.2–1.4 ppm, while benzimidazole protons resonate as doublets at δ 7.2–8.1 ppm .
- FT-IR : C-O-C stretching (1100–1250 cm⁻¹) and N-H bending (1600 cm⁻¹) confirm functional groups .
- UV-Vis : π→π* transitions in the benzimidazole ring show λmax ~270 nm, with shifts indicating solvent polarity effects .
Advanced: How can computational modeling predict reactivity in derivatization reactions?
Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of the ethoxy group localizes on the oxygen atom, making it susceptible to nucleophilic attack. MD simulations further predict solvent effects on transition states, guiding solvent selection (e.g., DMF stabilizes charged intermediates) .
Advanced: What strategies mitigate crystallographic disorder in ethoxy-benzimidazole structures?
Answer:
Disorder in the ethoxy chain is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
